Clindamycin Heptadecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clindamycin is an antibiotic used to treat bacterial infections . It is available in various forms such as clindamycin phosphate, clindamycin hydrochloride, and clindamycin nicotinamide . These forms are prodrugs of clindamycin and are rapidly converted to active clindamycin by hydrolysis once inside the body or applied to the skin .

Synthesis Analysis

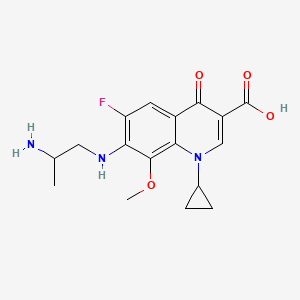

The synthesis of clindamycin derivatives has been studied . The research used molecular docking and dynamics simulations to explore how clindamycin derivatives could combat bacterial resistance and widen their antibacterial capabilities .Molecular Structure Analysis

The molecular structure of clindamycin derivatives has been analyzed using molecular docking and dynamics simulations . Three different clindamycin derivatives were studied against 300 target proteins .Chemical Reactions Analysis

The chemical reactions of clindamycin have been studied . The kinetics and mechanism of degradation of clindamycin were studied in buffered aqueous solution in the pH range 0.4-12 .Physical And Chemical Properties Analysis

The physical and chemical properties of clindamycin have been studied . The interactions of pharmaceutical powders (active ingredient and excipients) with liquids and vapors have been analyzed .Applications De Recherche Scientifique

Bacteriostatic Antibiotic Properties : Clindamycin is known for its bacteriostatic properties, inhibiting protein synthesis in sensitive bacteria, and is more active than lincomycin in treating bacterial infections, especially those caused by anaerobic species. It's also effective against important protozoal diseases like malaria, particularly in combination with other treatments (Spížek & Řezanka, 2004); (Spížek & Řezanka, 2017).

Dental Applications : Clindamycin is used in dentistry, notably for prophylaxis during dental procedures to prevent endocarditis. Its broad spectrum, high oral absorption, and significant tissue penetration, including bone, make it an effective option for managing dental infections (Brook et al., 2005); (Addy & Martín, 2005).

Hepatotoxicity Risks : While effective, clindamycin can cause hepatotoxicity as a rare side effect. Cases of oral clindamycin induced acute symptomatic cholestatic hepatitis have been reported, highlighting the importance of monitoring liver function during treatment (Moole et al., 2015).

Treatment of Chronic Infections : Clindamycin's ability to penetrate phagocytic cells and kill intracellular organisms makes it desirable for treating chronic facultative bacterial infections (Hand & King-Thompson, 1982).

Effectiveness Against Protozoal Diseases : Clindamycin's efficacy in treating Plasmodium falciparum malaria has been demonstrated, although it's limited by slow initial clinical response rates. The delay in parasite elimination parallels the 'delayed death' effect seen in vitro (Burkhardt et al., 2007).

Pharmacological Insights for Precision Medicine : Understanding clindamycin's pharmacology and pharmacokinetics, especially in special populations like pediatrics and pregnant women, is crucial. This is due to its metabolism by CYP3A4/5 enzymes and potential drug–drug interactions (Álvarez et al., 2022).

Adverse Reactions and Safety Profile : While effective, clindamycin's use is associated with risks like diarrhea, allergic reactions, and more rare effects like acute laryngotracheitis and monoarthritis (Ceschi et al., 2011); (Alikhani & Salehifar, 2012).

Application in Veterinary Medicine : Clindamycin is also used in veterinary medicine, especially for treating Staphylococcus aureus infections in animals. However, resistance due to modification of the ribosomal target site is a concern (Rich, Deighton, & Roberts, 2005).

Mécanisme D'action

Target of Action

Clindamycin, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like clindamycin . Recent studies on clindamycin derivatives have identified additional targets, including the Family A G-protein-coupled receptor and cell division protein FtsZ .

Mode of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The disruption of protein synthesis interferes with the transpeptidation reaction, thereby inhibiting early chain elongation .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, clindamycin disrupts this pathway, leading to a decrease in protein production and thus inhibiting bacterial growth . The exact downstream effects of this disruption depend on the specific bacterial species and the proteins that are affected.

Pharmacokinetics

Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . This metabolism can be influenced by factors such as age, pregnancy, and the presence of other drugs that affect CYP3A4 activity . The pharmacokinetics of clindamycin also exhibit high inter-variability, and co-treatment with certain drugs, such as rifampicin, can significantly decrease clindamycin concentrations .

Result of Action

The primary result of clindamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, clindamycin prevents bacteria from producing the proteins they need to grow and reproduce . This makes clindamycin effective against a variety of serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The action of clindamycin can be influenced by various environmental factors. For example, the presence of bile acids can increase the skin permeability of clindamycin, potentially enhancing its effectiveness when applied topically . Additionally, the concentration of clindamycin in sewage can increase during dry spells, suggesting that environmental conditions can affect the drug’s stability and efficacy .

Safety and Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . It can also cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Clindamycin is used for the treatment of numerous infections, and there is increased interest in its use because it achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . Future research may focus on further exploring the potential of clindamycin derivatives in combating bacterial resistance .

Propriétés

IUPAC Name |

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUXKEAMZSWESO-GQZBHEMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H65ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clindamycin Heptadecanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

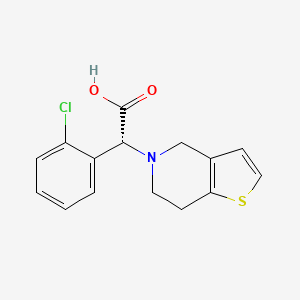

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)